Colpormon

Description

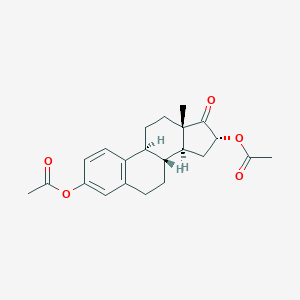

Structure

2D Structure

3D Structure

Properties

CAS No. |

1247-71-8 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,16R)-3-acetyloxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C22H26O5/c1-12(23)26-15-5-7-16-14(10-15)4-6-18-17(16)8-9-22(3)19(18)11-20(21(22)25)27-13(2)24/h5,7,10,17-20H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,22+/m1/s1 |

InChI Key |

QZQSENRWYLQIPC-JPVHLGFFSA-N |

SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC(=O)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC(=O)C |

Other CAS No. |

1247-71-8 |

Synonyms |

16 alpha-hydroxyestrone diacetate colpormon colpormon, (16beta)-isome |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Colpormon Action

Estrogen Receptor Binding Affinity and Selectivity Profiling

Estrogen receptors exist in two main intracellular isoforms, ERα and ERβ, both belonging to the nuclear receptor family. wikipedia.org The binding of estrogenic ligands to these receptors induces conformational changes, leading to receptor dimerization and subsequent translocation into the cell nucleus. wikipedia.orgbmbreports.org Within the nucleus, the ER dimers interact with specific DNA sequences known as estrogen response elements (EREs), thereby modulating gene expression. wikipedia.orgbmbreports.org

ERα and ERβ InteractionsColpormon, as a synthetic estrogen, is expected to engage with both ERα and ERβ. The parent compound, 16α-hydroxyestrone, has demonstrated relative binding affinity to estrogen receptors in rat uterine cytosol, indicating its capacity to bind to these receptors.wikipedia.orgThe interaction of estrogenic ligands with ERs is characterized by specific structural requirements; typically, a potent ER ligand possesses two hydroxyl groups linked by a lipophilic scaffold, positioned approximately 11 Å apart. One phenolic hydroxyl group forms a strong hydrogen bond network with specific residues (e.g., Glu353/305, Arg394/346 in ERα/β) and a water molecule, while the other hydroxyl group (mimicking the 17β-OH of estradiol) forms an additional hydrogen bond with His524/475.nih.govAs this compound is a diacetate ester, its interaction profile may involve deacetylation in vivo to its active form, 16α-hydroxyestrone, to fully engage these binding sites.

The dimerization of ERs upon ligand binding can result in the formation of ERα homodimers (ERα/α), ERβ homodimers (ERβ/β), and ERα-ERβ heterodimers (ERα/β). Each dimer type can exert distinct influences on cellular functions. bmbreports.org For instance, ERα homodimers are generally associated with promoting cell proliferation, whereas ERβ homodimers tend to suppress proliferation. nih.govbmbreports.org The specific binding affinity and selectivity of this compound for ERα versus ERβ, and its influence on homodimer versus heterodimer formation, would dictate its precise biological outcomes. Detailed quantitative data on this compound's specific binding affinities and selectivity profiles for ERα and ERβ were not extensively detailed in the current literature.

Downstream Signaling Cascades and Transcriptional Regulation

The primary mechanism by which ligand-activated estrogen receptors (ERα and ERβ) stimulate gene transcription is through direct interaction with EREs. nih.gov Upon binding to EREs, ERs recruit a complex array of coactivator and corepressor proteins, which modulate the transcriptional machinery. mdpi.comnih.gov Coactivators, for instance, often possess conserved LxxLL motifs that interact with the ligand-binding domain of the ER, facilitating gene expression. mdpi.com

In addition to direct ERE binding, ERα can regulate gene expression through ERE-independent signaling pathways. This involves protein-protein interactions with other transcription factors, such as Stimulatory Protein 1 (SP1), Activator Protein 1 (AP1), and Nuclear Factor kappa B (NF-κB), which are bound to their cognate regulatory elements on DNA. mdpi.comimrpress.com This "non-classical" activity allows ERs to influence a broader range of genes. mdpi.com

Influence on Cellular Proliferation, Differentiation, and Apoptosis

Estrogens play fundamental roles in controlling cellular proliferation, differentiation, and apoptosis, which are crucial for maintaining tissue homeostasis. nih.govmdpi.comjcancer.orgresearchgate.netnih.gov

Proliferation: ERα homodimers are generally associated with promoting cell proliferation. bmbreports.org Conversely, ERβ homodimers can exert anti-proliferative effects, for example, by arresting cells in the G2/M phase of the cell cycle. nih.govbmbreports.org Endogenous estrogens contribute to cell proliferation, and their dysregulation can be implicated in conditions like tumor growth. nih.gov As a synthetic estrogen, this compound's impact on proliferation would depend on its specific ER subtype selectivity and the balance of ERα and ERβ activation it induces.

Apoptosis: Apoptosis, or programmed cell death, is a vital protective mechanism against the development and progression of cancer. mdpi.comjcancer.org The balance between cell proliferation and apoptosis is essential for maintaining normal tissue integrity. researchgate.net While direct data on this compound's influence on apoptosis is not specified, synthetic estrogens, by modulating ER activity, can indirectly affect apoptotic pathways. For example, activation of ERβ can lead to the induction of apoptosis. mdpi.com

Comparative Mechanistic Analyses with Endogenous Estrogens

This compound is a synthetic steroidal estrogen derived from 16α-hydroxyestrone, which is an endogenous metabolite of estrone (B1671321). wikipedia.orgwikipedia.org Mechanistically, this compound is designed to mimic the effects of natural estrogens. ontosight.ai For example, 16α-hydroxyestrone, the parent compound of this compound, has been shown to have maximal uterotrophic and antigonadotropic effects equivalent to those of estradiol (B170435) and estriol (B74026), although it was less potent. wikipedia.org

Pharmacological Efficacy and Therapeutic Potential of Colpormon

Reproductive and Endocrine System Modulations

As an estrogenic compound, the primary pharmacological effects of Hydroxyestrone diacetate are observed in the reproductive and endocrine systems. Its actions are mediated through interaction with estrogen receptors, leading to a range of physiological responses in estrogen-sensitive tissues.

Effects on Estrogen-Dependent Tissues and Organs

Research on 16α-hydroxyestrone, the active metabolite of Colpormon, has demonstrated its potent estrogenic activity in various tissues. It acts as a powerful estrogen agonist, binding to estrogen receptors and stimulating cellular proliferation in estrogen-sensitive tissues.

In animal models, 16α-hydroxyestrone has shown distinct effects on different estrogen-dependent organs. In ovariectomized rats, it has demonstrated a significant estrogenic effect on bone tissue, where it appears to function as a full agonist of estradiol (B170435), suppressing bone turnover and preventing bone loss. This suggests a potential protective role against osteoporosis. Conversely, in the uterus, it has been characterized as a partial agonist, inducing uterine growth but to a lesser extent than estradiol. The compound's potent estrogenic nature also links it to the stimulation of cell proliferation in mammary gland tissues, which is a consideration in the context of hormone-dependent cancers.

Research Findings on the Effects of 16α-hydroxyestrone on Estrogen-Dependent Tissues in Animal Models

| Tissue/Organ | Observed Effect | Agonist/Antagonist Profile | Potential Implication |

|---|---|---|---|

| Bone | Suppression of bone formation and resorption; prevention of bone loss. | Estrogen Agonist | Potential protection against osteoporosis. |

| Uterus | Uterine hypertrophy, but less pronounced than with estradiol. | Partial Estrogen Agonist | Stimulation of uterine tissue. |

| Mammary Gland | Stimulation of cellular proliferation. | Estrogen Agonist | Potential risk factor for hormone-dependent cancers. |

| Serum Cholesterol | Lowering of serum cholesterol levels. | Estrogen Agonist | Potential cardiovascular benefits. |

Applications in Hormone Replacement Therapies (HRT) Research

While this compound is an estrogenic compound, and estrogens are the cornerstone of hormone replacement therapy (HRT), specific research detailing the application of Hydroxyestrone diacetate in HRT research is limited in publicly available literature. The pro-inflammatory effects of some estrogen-containing preparations used in HRT have been noted, with studies showing an increase in C-reactive protein levels. nih.gov The decision to use any estrogen in HRT involves a careful assessment of the balance between alleviating menopausal symptoms and the potential risks, including those related to thromboembolism and hormone-dependent cancers. nih.gov

Role in Contraception Research and Development

There is no available scientific literature to suggest that Hydroxyestrone diacetate has been a subject of research and development for contraceptive purposes. Hormonal contraceptives typically utilize different synthetic estrogens, such as ethinylestradiol, in combination with progestins.

Addressing Estrogen Deficiency and Imbalance in Research Models

The effects of 16α-hydroxyestrone have been studied in ovariectomized rat models, which are established research models for estrogen deficiency, particularly for studying postmenopausal bone loss. In these models, the administration of 16α-hydroxyestrone was shown to prevent the bone loss induced by the surgical removal of the ovaries. This demonstrates its potential to counteract the effects of estrogen deficiency on skeletal tissue. These findings suggest that in a state of estrogen deficiency, this compound can exert significant estrogenic effects on bone, potentially more so than on other tissues like the uterus.

Immunomodulatory and Anti-Inflammatory Activities

The role of estrogens in modulating the immune system and inflammatory processes is known to be complex, with evidence suggesting both pro- and anti-inflammatory activities depending on the specific context.

Modulation of Inflammatory Pathways

One study investigated the effects of various hydroxylated estrogen metabolites on the proliferation of cultured human monocytes, which are key cells in inflammatory processes. The findings indicated that different estrogen metabolites could either increase or decrease monocyte proliferation in a dose-dependent manner. This suggests that the metabolic pathway of estrogens can significantly influence their immunomodulatory effects. However, detailed mechanistic studies on how Hydroxyestrone diacetate specifically modulates inflammatory pathways are not currently available.

Impact on Immune Cell Function

There is a lack of specific research detailing the impact of this compound on the function of immune cells. While the parent compound, 16α-hydroxyestrone, has been implicated in the modulation of immune responses, particularly in the context of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus where it is considered to have pro-proliferative effects, direct studies on this compound's interaction with immune cells are not available in the reviewed literature.

Neuroprotective and Ocular Health Implications

A thorough search of scientific literature did not yield any specific studies or detailed data on the efficacy of this compound in retinal protection. While estrogens, as a class of hormones, have been investigated for their potential neuroprotective effects in the eye, research specifically focused on this compound is not publicly available. One patent mentions this compound in a list of estrogenic compounds for potential use in ophthalmic agents for retinal protection, but provides no supporting data or experimental results.

Similarly, there is no direct scientific evidence or detailed research on the potential of this compound in the treatment or prevention of neurodegenerative conditions. The neuroprotective effects of estrogens in general are a subject of ongoing research, with studies exploring their role in conditions like Alzheimer's disease and Parkinson's disease. However, these findings are not specific to this compound, and no dedicated studies on its neuroprotective potential were identified.

Other Investigational Therapeutic Areas

No other significant investigational therapeutic areas for this compound could be identified from the available scientific literature. The primary characterization of this compound is as a synthetic estrogen, and its historical medical use in some European countries was likely related to estrogen replacement therapy. However, there is no indication of current and active investigation into new therapeutic applications for this specific compound.

Preclinical Investigations and Translational Science of Colpormon

In Vitro Studies on Cell Lines and Primary Cultures

In vitro studies are fundamental for understanding the cellular effects and molecular interactions of Colpormon. These investigations typically involve exposing various cell lines or primary cell cultures to the compound to observe its impact.

Dose-response characterization in vitro is crucial for determining the range of concentrations at which this compound exerts its biological effects. Suitable doses for potential applications can be estimated from these studies by adding the compound to target cells at various concentrations epo.orggoogle.com. While specific numerical dose-response data for this compound from published studies were not detailed in the provided information, such studies typically involve measuring cellular responses (e.g., proliferation, gene expression, receptor binding) across a range of compound concentrations.

Table 1: Illustrative In Vitro Dose-Response Data for this compound (Hypothetical Data)

| Concentration (nM) | Cellular Response (e.g., % Receptor Activation) | Standard Deviation |

| 0.1 | 5 | 1.2 |

| 1.0 | 25 | 3.5 |

| 10.0 | 60 | 5.1 |

| 100.0 | 90 | 4.8 |

| 1000.0 | 95 | 3.2 |

Note: This table presents hypothetical data to illustrate the type of information typically gathered in dose-response studies. Actual values would depend on specific experimental conditions and endpoints.

As a synthetic estrogen, this compound is studied for its ability to interact with estrogen receptors and mimic or modulate the biological effects of natural estrogens ontosight.ai. Investigations into its mechanistic pathways often explore how it influences cellular processes. For instance, its related compound, 16α-hydroxyestrone, a major estrogen metabolite, has been shown to form stable adducts with nuclear proteins ebi.ac.uk. This interaction is postulated to occur via the Heyns rearrangement after Schiff base formation ebi.ac.uk.

Furthermore, the metabolism of estradiol (B170435) primarily occurs through two mutually exclusive pathways, yielding 2-hydroxyestrone (B23517) (2-OHE) and 16α-hydroxyestrone (16α-OHE). The ratio of these metabolites, particularly a high 2-OHE/16α-OHE ratio, has been associated with a reduced risk of breast cancer in some studies ebi.ac.ukebi.ac.uk. This compound has also been mentioned in the context of inhibiting estrogen sulfotransferase activity in human liver cancer cells ebi.ac.uk. Additionally, patent literature suggests this compound's involvement in signaling pathways such as Wnt/β-catenin and MAPK pathways, which are critical in various cellular functions and disease states creighton.edu. In vitro models, such as Jurkat T cells and lamina propria mononuclear cells (LPMCs), can be utilized to investigate the mechanisms regulating cellular mitochondrial function and survival in response to compounds like this compound google.com.

In Vivo Animal Model Studies

In vivo animal models are indispensable for evaluating the systemic effects, pharmacodynamics, and efficacy of this compound in a living organism, providing insights that cannot be fully replicated in vitro.

Pharmacodynamic studies in animal models assess the biological effects of this compound. For example, the uterotrophic and antigonadotropic effects of 16α-hydroxyestrone, a closely related compound, have been evaluated in comparison to estradiol and estriol (B74026) ebi.ac.uk. These studies indicate that 16α-hydroxyestrone can exhibit uterotrophic and antigonadotropic effects equivalent to those of estradiol and estriol, suggesting it is a fully effective estrogen, although less potent than estradiol or estrone (B1671321) in terms of relative binding affinity for the rat uterine estrogen receptor ebi.ac.uk.

Another significant pharmacodynamic endpoint investigated is the association of 16α-hydroxyestrone with increased bone density in postmenopausal women ebi.ac.uk. This suggests its potential role in mitigating bone loss, a common concern in estrogen-deficient states.

Biomarker Identification and Validation for this compound Responsiveness

The identification and validation of biomarkers are essential for monitoring treatment response, predicting efficacy, and understanding the mechanisms of action of a compound like this compound. In the context of estrogen metabolites, 16α-OHE1-H1 (a modified form of 16α-hydroxyestrone) has been identified as a potential biomarker. It has been shown to have an antigenic role and function as a high-affinity antigen for rheumatoid arthritis (RA) autoantibodies, suggesting its potential use as a biomarker for this disease ebi.ac.ukebi.ac.uk. Biomarkers can also include factors such as the size of tumors and the presence and amount of specific molecular indicators, as mentioned in patent literature concerning various compounds, including this compound creighton.edu. Further research would involve validating these biomarkers in larger cohorts to confirm their utility in predicting this compound responsiveness or disease progression.

Structure Activity Relationships Sar and Analog Design for Colpormon

Conventional SAR Approaches to Colpormon and its Analogs

Conventional Structure-Activity Relationship (SAR) studies involve systematically modifying a compound's chemical structure and observing the resulting changes in its biological activity. This approach helps identify key functional groups and structural features essential for activity and those that can be modified to improve properties. For this compound, a synthetic estrogen, SAR investigations would typically focus on the steroidal core and its appended functional groups, particularly the acetate (B1210297) esters at positions 3 and 16α wikipedia.org.

The parent compound, 16α-hydroxyestrone, is an endogenous steroidal estrogen and a major metabolite of estrone (B1671321), exhibiting potent estrogenic activity, although it is less potent than estradiol (B170435) or estrone wikipedia.org. This serves as a foundational understanding for this compound's activity. The diacetate modification in this compound (at C3 and C16α) likely influences its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and receptor binding affinity, compared to the unconjugated 16α-hydroxyestrone wikipedia.org.

In general, SAR analysis aims to detect the functional groups responsible for a compound's biological effect, thereby guiding chemical modifications to enhance or alter its activity creative-proteomics.com. Medicinal chemists employ advanced synthetic techniques to introduce new chemical groups and evaluate their impact on biological functions creative-proteomics.com. For steroidal compounds like this compound, common SAR considerations include:

Stereochemistry: The specific three-dimensional arrangement of atoms, especially at chiral centers, significantly impacts receptor binding and biological activity.

Presence and position of hydroxyl or ester groups: These groups are critical for hydrogen bonding interactions with estrogen receptors. Acetylation, as seen in this compound, can alter polarity, membrane permeability, and metabolic stability, potentially acting as a prodrug that is hydrolyzed in vivo to the active form.

Aromaticity of the A-ring: The phenolic A-ring is characteristic of estrogens and is crucial for binding to estrogen receptors.

Substitutions on the steroid nucleus: Introducing or modifying substituents at various positions (e.g., C6, C7, C11) can modulate binding affinity, selectivity for estrogen receptor subtypes (ERα vs. ERβ), or metabolic pathways.

By systematically varying these features, researchers can delineate the structural requirements for optimal estrogenic activity and design analogs with improved potency, selectivity, or duration of action. The basic assumption underlying SAR analysis is that similar molecules tend to have similar functions, although small structural differences can lead to significant changes in activity, known as activity cliffs creative-proteomics.comoptibrium.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity wikipedia.orgmedcraveonline.com. This allows for the prediction of biological activities for new or untested compounds, thereby streamlining the drug discovery process by reducing the need for extensive experimental testing medcraveonline.comjocpr.com.

The QSAR modeling process typically involves several key steps:

Data Collection: Gathering a dataset of compounds with known structures and measured biological activities.

Descriptor Generation: Calculating numerical descriptors that quantify various physicochemical properties (e.g., molecular size, shape, lipophilicity, electronic properties, hydrogen bonding capacity) and structural features of each compound wikipedia.orgjocpr.com.

Model Building: Employing statistical or machine learning algorithms (such as multiple linear regression analysis, partial least squares, or artificial neural networks) to build a mathematical model that correlates the descriptors with the observed biological activities creative-proteomics.comjocpr.commdpi.comresearchgate.net.

Model Validation: Rigorously validating the developed QSAR model using techniques like cross-validation and external validation with independent datasets to ensure its reliability, robustness, and predictive accuracy jocpr.commdpi.com. A QSAR model is generally considered acceptable if its non-cross-validated correlation coefficient (r²) is greater than 0.6 and its cross-validated coefficient (r²(CV)) is greater than 0.5 mdpi.com.

For this compound and its analogs, QSAR modeling could be applied to predict their binding affinity to estrogen receptors, their potency in cellular assays, or their metabolic stability. By identifying which molecular descriptors are most influential in determining activity, QSAR provides insights into the underlying mechanisms of action and guides the rational design of new derivatives jocpr.com. For instance, if lipophilicity (logP) is a significant descriptor, it suggests that membrane permeability or interactions with hydrophobic regions of the receptor are important for activity.

While specific QSAR models for this compound were not found in the search results, the principles are broadly applicable to steroidal estrogens. For example, QSAR models have been successfully developed for other classes of compounds to predict their biological activities, such as photodynamic therapy activity of porphyrin derivatives, with good correlative and predictive abilities (r² = 0.87, r²(CV) = 0.71) mdpi.com.

Computational Chemistry and Molecular Modeling for Derivative Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering powerful capabilities to understand molecular properties, predict interactions, and design novel derivatives in silico before their synthesis openaccessjournals.comnextmol.comspirochem.com. These techniques complement traditional experimental approaches by providing atomic-level insights and accelerating the design process openaccessjournals.comnextmol.com.

Key techniques within computational chemistry and molecular modeling relevant to this compound derivative design include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound or its derivative) when bound to a receptor (e.g., estrogen receptor). Molecular docking helps elucidate the binding modes, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the active site residues, and estimate binding affinities researchgate.netijpsjournal.comekb.egnih.govmdpi.com. For this compound, docking studies could reveal how the steroidal scaffold and acetate groups interact with the estrogen receptor binding pocket, guiding modifications to enhance or alter these interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. They can simulate the flexibility of this compound and its derivatives, conformational changes in the estrogen receptor upon binding, and the stability of the ligand-receptor complex in a simulated physiological environment mdpi.com. This is crucial for understanding how a derivative might behave in a biological system beyond a static binding pose.

Quantum Chemistry Calculations: These methods, such as Density Functional Theory (DFT), compute electronic properties and reactivity, which are fundamental to understanding chemical behavior openaccessjournals.comnextmol.com. For this compound, quantum chemistry can be used to determine charge distribution, electrostatic potentials, and frontier molecular orbitals, all of which influence intermolecular interactions.

De Novo Design: Computational algorithms can design new molecules from scratch that are predicted to bind to a specific target site. This can involve growing molecules within the active site or linking molecular fragments researchgate.net.

Virtual Screening: Large chemical libraries can be computationally screened against a target to identify potential binders, significantly reducing the number of compounds that need to be synthesized and experimentally tested jocpr.comijpsjournal.comresearchgate.net.

By leveraging these computational tools, researchers can:

Optimize Ligand-Receptor Interactions: Design derivatives that form stronger or more specific interactions with estrogen receptors, potentially leading to increased potency or selectivity.

Improve Physicochemical Properties: Predict and optimize properties like solubility, permeability, and metabolic stability, which are critical for drug-likeness and bioavailability ijpsjournal.com.

Rationalize SAR Data: Provide a molecular basis for observed SARs, explaining why certain structural modifications lead to changes in activity.

Prioritize Synthesis: Select the most promising derivative candidates for synthesis and experimental validation, saving time and resources jocpr.comnextmol.com.

For example, molecular docking studies have been used to investigate interactions of chalcones with β-tubulin, focusing on binding modes and specific binding sites researchgate.net. Similarly, computational design and molecular modeling have been employed to create morphine derivatives with preferential binding in inflamed tissue by modifying their pKa and enhancing ligand-protein interactions within the μ-opioid receptor nih.gov. Such approaches are directly transferable to the design of this compound derivatives.

Synthetic Strategies for Developing Novel this compound Derivatives with Enhanced Profiles

The development of novel this compound derivatives with enhanced profiles necessitates robust and efficient synthetic strategies. These strategies are designed to systematically introduce structural modifications while maintaining the core steroidal scaffold, allowing for the exploration of new chemical space and the optimization of desired properties. This compound, being a diacetate ester of 16α-hydroxyestrone, offers clear points for chemical manipulation: the acetate groups and the steroidal backbone itself wikipedia.org.

General synthetic approaches for developing drug derivatives, applicable to this compound, include:

Ester Modifications: The acetate esters at C3 and C16α are prime targets for modification. Hydrolysis of these esters would yield 16α-hydroxyestrone, while re-esterification with different carboxylic acids could lead to derivatives with altered lipophilicity, metabolic stability, or even prodrug properties. For instance, longer chain fatty acid esters might improve oral bioavailability or provide sustained release.

Substitutions on the Steroid Nucleus: The steroidal backbone can be modified at various positions (e.g., C6, C7, C11, C17) to introduce new functional groups, alter steric bulk, or influence electronic properties. Common reactions for such modifications include:

Alkylation/Arylation: Introducing alkyl or aryl groups can modulate lipophilicity and interactions with hydrophobic pockets of the receptor.

Halogenation: Incorporation of halogens (e.g., fluorine, chlorine) can affect metabolic stability, pKa, and binding interactions through inductive effects nih.gov.

Oxidation/Reduction: Modifying ketone or hydroxyl groups on the steroid ring system can change the compound's redox properties and interactions with biological targets.

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms (e.g., nitrogen, sulfur, oxygen) within the ring system or side chains can alter electronic properties and hydrogen bonding capabilities.

Palladium-Mediated Cross-Coupling Reactions: These reactions are versatile tools for introducing diverse substituents onto aromatic or unsaturated systems, offering high regioselectivity and functional group tolerance researchgate.netfrontiersin.org. For example, if parts of the steroidal structure or attached groups contain suitable handles, these reactions could be used to append various chemical moieties.

Click Chemistry: This approach allows for the rapid and efficient assembly of complex molecules from simpler building blocks, often used for creating diverse libraries of compounds for screening.

The goal of these synthetic endeavors is to create derivatives with enhanced profiles, which could include improved potency, increased selectivity for specific estrogen receptor subtypes, better pharmacokinetic properties (e.g., longer half-life, improved oral absorption), or reduced off-target effects. The iterative process of design, synthesis, and biological evaluation is central to optimizing this compound derivatives for potential therapeutic applications. For example, synthetic strategies have been developed to obtain easily accessible scaffolds with handles for regioselective introduction of various substituents, leading to structural diversity and different biological activities researchgate.net.

Metabolism, Pharmacokinetics, and Pharmacodynamics of Colpormon

Ester Hydrolysis and Prodrug Activation Mechanisms

Colpormon, chemically known as 16α-hydroxyestrone diacetate, is a synthetic estrogen steroid featuring acetyloxy groups at positions 3 and 16α wikipedia.orgCurrent time information in Delhi, IN.. This structural characteristic designates this compound as a prodrug—a biologically inactive compound that undergoes transformation within the body to release its pharmacologically active form epo.org. The activation of this compound primarily occurs through ester hydrolysis.

Ester prodrugs are commonly designed to overcome pharmacokinetic barriers and are activated by ubiquitous esterase enzymes present in various biological matrices, including blood, liver, and other tissues proteopedia.orgyoutube.com. For this compound, the two acetate (B1210297) ester bonds at the C3 and C16α positions are susceptible to hydrolysis by these esterases. This enzymatic cleavage releases the active compound, 16α-hydroxyestrone wikipedia.org. The hydrolysis can occur in various locations, including the intestinal epithelium and mesenteric microcirculation, which can influence the systemic exposure of the active drug wikipedia.org.

Hepatic and Extrahepatic Metabolism Pathways

Drug metabolism, or biotransformation, is a critical process for drug elimination, primarily occurring in the liver but also significantly in extrahepatic tissues lipidbank.jpguidetopharmacology.orgnih.gov. Metabolic reactions are generally categorized into two phases:

Phase I Reactions : These reactions introduce or expose polar functional groups, often through oxidation, reduction, or hydrolysis. For this compound, the initial ester hydrolysis to 16α-hydroxyestrone is a key Phase I-like process youtube.com. Following activation, the resulting 16α-hydroxyestrone, as an endogenous steroidal estrogen and a major metabolite of estrone (B1671321), would likely undergo further Phase I metabolism, such as additional hydroxylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and 3A5 in the liver youtube.comebi.ac.uk.

Phase II Reactions : These involve the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion lipidbank.jpguidetopharmacology.orgyoutube.com. Estrogens, including 16α-hydroxyestrone, are known to undergo extensive glucuronidation and sulfation in the liver.

Inter-species Variability in this compound Disposition

The disposition of this compound, particularly its prodrug activation via ester hydrolysis, exhibits notable inter-species variability. Differences in the expression levels and specificities of esterase enzymes across species can lead to significant variations in metabolic rates. Research indicates that aliphatic ester hydrolysis rates typically follow a decreasing order: rat > rabbit > dog > human wikipedia.org.

This variability is partly attributed to the presence of certain aliphatic esterases in rodents that are not found in humans wikipedia.org. Consequently, animal models used for preclinical studies may not always accurately predict human pharmacokinetics. For instance, dogs are often considered more appropriate than rodents for assessing human esterase activity in drug screening, due to a more comparable enzymatic profile wikipedia.org. These inter-species differences necessitate careful consideration in drug development and translational research to accurately extrapolate findings from animal models to human physiology.

Table 1: Comparative Aliphatic Ester Hydrolysis Rates Across Species

| Species | Relative Ester Hydrolysis Rate (General Trend) |

| Rat | High |

| Rabbit | Moderate |

| Dog | Moderate to Low |

| Human | Low |

Note: This table reflects a general trend for aliphatic ester hydrolysis rates as observed in comparative studies and may not be specific to this compound itself, but rather to the enzyme systems responsible for its activation. wikipedia.org

Toxicology and Safety Pharmacology of Colpormon

Acute and Chronic Toxicity Studies in Preclinical Models

Preclinical toxicity studies are fundamental in evaluating the safety profile of new chemical compounds and drug candidates before human exposure. These studies aim to identify potential adverse effects, determine dose-response relationships, and characterize target organs for toxicity. nih.govoas.orgnih.govaltogenlabs.comepa.gov Acute toxicity studies typically involve single or short-term exposures to a substance, with observations for immediate or delayed adverse effects, often within 24 hours to several weeks. epa.govnih.gov Chronic toxicity studies, conversely, involve repeated administration of a substance over extended periods, ranging from 90 days (subchronic) to 12 months or more (chronic), to assess long-term effects, cumulative toxicity, and potential carcinogenicity. nih.govaltogenlabs.com These investigations are conducted in various animal models, including rodents (e.g., rats, mice) and non-rodents (e.g., dogs), to provide comprehensive safety data. nih.govoas.orgaltogenlabs.com

Organ-Specific Toxicities (e.g., bone marrow hypoplasia)

Certain chemical compounds can exert specific toxic effects on particular organs or organ systems. For estrogens, including synthetic variants like Colpormon, there is a documented concern regarding organ-specific toxicities. Notably, estrogen-induced bone marrow hypoplasia has been reported in dogs, with this compound specifically mentioned in this context. lipidbank.jp Bone marrow is a highly sensitive organ due to its role in hematopoiesis—the production and differentiation of all blood cellular components from hematopoietic stem cells. nih.gov Damage to the bone marrow, leading to hypoplasia (a decrease in the number of blood-forming cells), can result in conditions such as aplastic anemia, characterized by a reduction in the production of mature blood cells and associated cytopenias (e.g., anemia, neutropenia, thrombocytopenia). varonis.comeuropa.eu

Table 1: Reported Organ-Specific Toxicity for this compound

| Organ System | Specific Toxicity | Species | Reference |

| Hematopoietic | Bone Marrow Hypoplasia | Dog | lipidbank.jp |

Endocrine Disrupting Potential and Related Concerns

This compound is identified as a "Potential endocrine disrupting compound." nih.gov Endocrine-disrupting chemicals (EDCs) are exogenous substances or mixtures that can alter the function(s) of the endocrine system, leading to adverse health effects in an intact organism, its progeny, or (sub)populations. rsc.orgnih.govtga.gov.au EDCs can mimic, block, or interfere with the body's natural hormones, which are crucial signaling molecules regulating numerous biological processes, including growth, fertility, and reproduction. nih.gov Exposure to EDCs, even at low doses, can lead to significant developmental and biological effects due to the sensitive nature of hormonal regulation. nih.govnih.gov Concerns associated with EDCs are widespread and include reproductive and developmental harm, metabolic disturbances, and impacts on immune function. nih.govtga.gov.auijc.org

Genotoxicity and Carcinogenicity Considerations in Estrogen Research

The safety assessment of this compound must consider its potential for genotoxicity and carcinogenicity, especially given its classification as a synthetic estrogen. PubChem's GHS classification for this compound includes the warning "Suspected of causing cancer" (H351), with a Carcinogenicity Category 2 designation from the European Chemicals Agency (ECHA). nih.gov

Research on estrogens, both natural (e.g., estradiol) and synthetic, has established a link to carcinogenicity. Estradiol (B170435), for instance, has been shown to induce tumors in various organs in experimental animals (e.g., mice, rats, hamsters) and is associated with an increased risk of breast or uterine cancer in humans. drugfuture.comnih.gov The mechanisms of estrogen-induced carcinogenesis are complex and may involve both hormonal stimulation of cell proliferation and direct genotoxic effects. Estrogens can act as procarcinogens by inducing genetic damage, including DNA adducts, chromosomal aberrations, gene amplification, and gene mutations. nih.govnih.govcreighton.edu Synthetic estrogens, when used in therapies such as hormone replacement, have also been linked to an increased risk of certain cancers, including breast, ovarian, and endometrial cancers. umd.edutoxmsdt.comnih.govnih.gov

Table 2: Carcinogenicity Classification of this compound

| Hazard Class | Category | Hazard Statement | Source |

| Carcinogenicity | 2 | Suspected of causing cancer (H351) | ECHA via PubChem nih.gov |

Risk Assessment Strategies for Synthetic Estrogens

Key components of risk assessment for synthetic estrogens typically include:

Preclinical Toxicology Studies: Conducting acute, subchronic, and chronic toxicity studies in appropriate animal models to characterize the toxicological profile, identify target organs, and determine No-Observed-Adverse-Effect Levels (NOAELs) or benchmark doses (BMDs). oas.orgnih.govaltogenlabs.comschc.org

Genotoxicity and Carcinogenicity Testing: A battery of tests is employed to assess the potential for genetic alterations and tumor induction. oas.orgnih.govnih.gov

Endocrine Disruption Screening and Testing: Utilizing standardized test methods and conceptual frameworks, such as those developed by the OECD, to detect and characterize endocrine disrupting properties. epa.govoecd.org

Systemic Exposure Assessment: Quantifying systemic exposure in toxicology studies to interpret toxicity across species, dose groups, and sexes, and to provide a basis for human health risk assessment. tga.gov.au

Integration of New Approach Methodologies (NAMs): Increasingly, regulatory bodies and researchers are incorporating in silico, in chemico, and in vitro techniques to inform safety decisions and reduce reliance on traditional animal testing. nih.govtoxplanet.com

The goal of these strategies is to ensure that the level of protection offered by safety assessments is robust, enabling informed decisions regarding the safe use and regulation of synthetic estrogens. toxplanet.comnih.gov

Analytical and Bioanalytical Methodologies for Colpormon Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of Colpormon from synthesis mixtures, biological samples, or pharmaceutical formulations. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound due to its precision, sensitivity, and versatility for non-volatile or thermally labile compounds. HPLC separates components based on their interaction with a stationary phase (e.g., C18 reversed-phase column) as they are carried through by a liquid mobile phase. Detection is typically achieved using UV-Vis detectors, given this compound's conjugated system, or mass spectrometry (HPLC-MS) for enhanced specificity and sensitivity. justia.combio-rad.com

For the quantification of this compound, a typical HPLC method might involve an isocratic or gradient elution program with a mobile phase composed of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound's concentration can be determined by comparing its peak area to a calibration curve generated from known standards. justia.com

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column Type | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm (UV) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Retention Time (this compound) | ~5.5 minutes (hypothetical) |

Gas Chromatography (GC)

Gas Chromatography (GC) can be utilized for the analysis of this compound, particularly if the compound or its derivatives can be volatilized without decomposition. This often requires derivatization to enhance volatility and thermal stability. GC separates compounds based on their boiling points and interactions with the stationary phase within a heated column. Detection is commonly performed using flame ionization detectors (FID) or mass spectrometry (GC-MS) for identification and quantification. justia.com

Spectrometric Methods for Identification and Structural Elucidation

Spectrometric techniques provide crucial information regarding the molecular weight, elemental composition, and structural features of this compound, essential for its unequivocal identification and characterization.

Mass Spectrometry (MS)

Mass Spectrometry is a powerful tool for determining the molecular weight of this compound and elucidating its fragmentation pattern, which provides insights into its chemical structure. justia.com Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers (e.g., Orbitrap, TOF) can provide accurate mass measurements, confirming the molecular formula C22H26O5. wikipedia.orgrsc.orgpharmaffiliates.comnih.gov The fragmentation pattern can reveal the presence of the estrogene backbone and the acetyloxy groups at specific positions. ontosight.ai

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used for the quantitative analysis of this compound. As a synthetic estrogen, this compound contains chromophores (e.g., the aromatic A-ring of the steroid nucleus) that absorb UV light at characteristic wavelengths. ontosight.ai This property allows for its detection and quantification in solutions based on Beer-Lambert's law. UV-Vis can also be used as a detector in HPLC systems. justia.com

Infrared (IR) Spectroscopy and Raman Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound, such as the carbonyl groups (ketone and ester) and C-H stretches, by analyzing the absorption of infrared radiation. ontosight.ai Raman spectroscopy, a complementary vibrational technique, can also be employed for structural characterization, particularly useful for solid-state analysis, including the study of co-crystals of active pharmaceutical ingredients (APIs) like this compound. justia.com

Immunoassays and Receptor-Based Assays

Given this compound's nature as a synthetic estrogen, immunoassays and receptor-based assays are vital for assessing its biological activity and quantifying it in biological matrices where high sensitivity and specificity are required.

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), can be developed for the detection and quantification of this compound. These assays rely on the specific binding of antibodies to the analyte. creighton.eduscribd.com The development of highly specific antibodies against this compound would enable sensitive detection even at low physiological concentrations, crucial for pharmacokinetic and pharmacodynamic studies. The principle involves competitive or non-competitive binding formats, where the signal generated is proportional or inversely proportional to the concentration of this compound in the sample.

Receptor-Based Assays

As a synthetic estrogen, this compound's primary mechanism of action involves interaction with estrogen receptors. Receptor-based assays are essential to characterize its binding affinity and functional activity (agonist or antagonist) at these receptors. These assays often involve incubating this compound with recombinant estrogen receptors and a labeled ligand, followed by measuring the displacement of the labeled ligand or the activation of the receptor. Such assays provide critical insights into its pharmacological profile and potential therapeutic applications. ontosight.ai

In Vivo Microdialysis and Imaging Techniques for Real-time Monitoring

For understanding the dynamic behavior of this compound within a living system, in vivo microdialysis and advanced imaging techniques offer capabilities for real-time monitoring of its distribution and effects.

In Vivo Microdialysis

Microdialysis is a minimally invasive sampling technique that allows for continuous, real-time monitoring of unbound this compound concentrations in the interstitial fluid of various tissues (e.g., brain, muscle, adipose tissue). nih.govnih.gov A microdialysis probe, equipped with a semi-permeable membrane, is inserted into the tissue, and a perfusion fluid is pumped through it. Small molecules like this compound diffuse across the membrane into the perfusate, which is then collected and analyzed using highly sensitive chromatographic or spectrometric methods (e.g., HPLC-MS). This technique is invaluable for pharmacokinetic studies, providing insights into tissue penetration, metabolism, and elimination kinetics in a dynamic setting. nih.gov

Table 2: Typical Microdialysis Parameters for In Vivo Monitoring

| Parameter | Value |

| Probe Membrane Cutoff | 20 kDa (typical for small molecules) |

| Perfusion Flow Rate | 0.5 - 2.0 µL/min |

| Sampling Interval | 10-30 minutes |

| Analyte Detection | HPLC-MS |

| Recovery Assessment | In vitro and in vivo calibration |

Imaging Techniques for Real-time Monitoring

While direct imaging of this compound itself is challenging, advanced imaging techniques can be employed to study its distribution or the physiological effects it induces, particularly if the compound can be suitably labeled.

Positron Emission Tomography (PET): If this compound can be radiolabeled with a positron-emitting isotope (e.g., 11C, 18F) without altering its biological activity, PET imaging could enable non-invasive, quantitative, real-time tracking of its distribution, accumulation, and metabolism in various organs and tissues in vivo. nih.gov This would provide invaluable data for understanding its pharmacokinetics and target engagement.

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT): While primarily used for anatomical imaging, MRI and CT could indirectly assess the effects of this compound on tissues or organs over time. For instance, changes in tissue morphology or function induced by this compound could be monitored. nih.govnih.gov However, these techniques are less direct for tracking the compound itself unless it is formulated with contrast agents, which is generally not the primary method for small molecule distribution.

Advanced Research Perspectives and Future Directions

Omics-Based Approaches in Colpormon Research (Genomics, Proteomics, Metabolomics)

Omics-based approaches offer a comprehensive view of biological systems, providing insights into the molecular mechanisms underlying the action of synthetic estrogens like this compound. Genomics, proteomics, and metabolomics can elucidate the intricate cellular responses to these compounds. For instance, toxicogenomic studies on estrogen-related compounds, such as estradiol (B170435) and ethinylestradiol (another synthetic estrogen), have utilized differential gene expression analysis and RNA sequencing in model organisms like zebrafish embryos to identify molecular responses oup.com. Such transcriptomic methods can reveal how synthetic estrogens influence gene expression at a fundamental level, impacting processes like hormone response, steroid hormone activity, and sex differentiation oup.com.

Applying these techniques to this compound research could involve:

Genomics/Transcriptomics: Analyzing global gene expression changes in target tissues or cells exposed to this compound to identify specific pathways and genes modulated by its activity. This can help in understanding its estrogenic or anti-estrogenic effects and potential off-target interactions.

Proteomics: Investigating the protein profiles and their modifications in response to this compound. This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, offering a deeper understanding of the cellular machinery affected by the compound.

Metabolomics: Characterizing the metabolic changes induced by this compound exposure. This can identify altered metabolic pathways and biomarkers of its activity or potential effects, providing functional insights into its biological impact.

These integrated omics approaches can provide a holistic understanding of this compound's effects, from gene regulation to metabolic outcomes, paving the way for more precise applications.

Application of Artificial Intelligence and Machine Learning in SAR and Drug Design

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by accelerating the identification of novel compounds, optimizing synthesis pathways, and predicting molecular properties mdpi.commdpi.com. In the context of synthetic estrogens like this compound, AI/ML can significantly enhance Structure-Activity Relationship (SAR) studies and drug design efforts.

Key applications include:

Virtual Screening and De Novo Design: AI-driven molecular docking and virtual screening techniques can predict interactions between compounds and proteins, facilitating the identification of promising compounds for drug development acs.org. AI models can rapidly screen vast chemical spaces to identify optimal parameters for drug candidates mdpi.com. They can also be used for de novo molecular design, generating new chemical entities with desired pharmacological properties tandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data of synthetic estrogens to build predictive models for estrogen receptor binding, agonist, and antagonist activities annualreviews.orgnih.gov. This allows researchers to predict the biological activity of new this compound analogs based on their chemical structures, reducing the need for extensive experimental testing nih.gov.

Prediction of ADME Properties: AI-driven approaches can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, reducing reliance on extensive in vitro and in vivo experiments mdpi.com. This is crucial for designing this compound derivatives with improved pharmacokinetic profiles.

Synthesis Pathway Optimization: AI can optimize chemical synthesis and reaction routes, moving drug discovery further in silico and increasing time and cost-efficiency mdpi.com.

The integration of AI and ML can lead to the design of this compound analogs with enhanced efficacy, reduced off-target effects, and improved synthesizability.

Development of Targeted Delivery Mechanisms

Developing targeted delivery mechanisms for synthetic estrogens like this compound is crucial to maximize their therapeutic effect while minimizing systemic exposure and potential side effects. This is particularly relevant for compounds that exert local effects or require precise delivery to specific tissues.

Strategies for targeted delivery include:

Nanocarrier Systems: Nanocarriers, such as liposomes, can effectively deliver drugs to specific sites, like tumor tissues, through passive targeting via the enhanced permeability and retention (EPR) effect or active targeting by surface modification with specific ligands tandfonline.comnih.gov. For estrogens, this could involve conjugating ligands that bind to estrogen receptors on target cells tandfonline.commdpi.com.

Localized Delivery Devices: Devices like intravaginal rings (IVRs) are designed to release hormones, including estrogens, locally over prolonged periods, minimizing systemic absorption google.compatsnap.com. This approach is exemplified by synthetic estrogens like Promestriene, which is formulated for topical use to exert local effects on skin and mucous membranes, thereby reducing systemic side effects patsnap.com.

Stimuli-Responsive Systems: Drug release from nanocarriers can be enhanced by external stimuli (e.g., ultrasonic or magnetic waves) or internal mechanisms that respond to tumor-specific environments (e.g., pH, temperature, enzymes) tandfonline.com. This allows for on-demand drug release at the desired site.

These advancements in targeted delivery aim to improve the therapeutic index of this compound by ensuring its accumulation at the intended site of action, thereby enhancing efficacy and reducing adverse effects.

Ethical and Regulatory Considerations in Synthetic Estrogen Research

Research and development involving synthetic estrogens like this compound necessitate careful consideration of ethical and regulatory frameworks, given their potent biological activity and potential environmental impact.

Key considerations include:

Informed Consent and Patient Autonomy: In clinical research involving synthetic estrogens for hormone replacement therapy (HRT) or other indications, ensuring patients receive clear, unbiased information about risks and benefits is paramount for informed consent nih.gov.

Environmental Impact and Regulation: Synthetic estrogens, including ethinylestradiol, can have significant environmental impacts, affecting wildlife and potentially entering the human food chain europa.eumdpi.com. Regulatory bodies are increasingly focused on establishing guidelines for wastewater treatment and setting enforceable thresholds for estrogenic compounds in surface and drinking water mdpi.comresearchgate.net. Research on this compound should consider its environmental fate and potential ecotoxicity.

Long-term Health Effects and Risk Assessment: The history of synthetic estrogens like diethylstilbestrol (B1670540) (DES) highlights the importance of understanding long-term health risks, including increased cancer risk and epigenetic modifications across generations nih.govnih.gov. Future research must prioritize comprehensive risk assessment and long-term follow-up studies.

Equitable Access and Public Health: Ensuring equitable access to appropriate menopausal care and other therapies involving synthetic estrogens, regardless of background, is an ethical imperative nih.gov. Regulatory frameworks must balance innovation with public health and safety.

Occupational Safety: For pharmaceutical workers involved in the manufacturing of potent synthetic estrogens, stringent control measures, including process containment and isolation, are necessary to prevent exposure and ensure occupational safety iloencyclopaedia.org.

Adherence to robust ethical guidelines and evolving regulatory standards is critical for responsible synthetic estrogen research and development.

Collaborative Research Opportunities and Translational Pathways

Advancing research on this compound and synthetic estrogens benefits significantly from collaborative efforts and well-defined translational pathways, moving discoveries from basic science to clinical application and public health impact.

Opportunities include:

Multidisciplinary Teams: Collaborative research involving chemists, biologists, pharmacologists, clinicians, and data scientists can accelerate the understanding of complex biological systems and drug mechanisms utmb.educancer.gov.

Public-Private Partnerships: Collaborations between academic institutions, government agencies, and pharmaceutical industries can facilitate the translation of basic research findings into new therapeutic agents and improved healthcare practices cancer.gov.

Data Sharing and Open Science Initiatives: Projects like the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP) demonstrate the power of open data sharing and model development among multiple research groups to predict estrogen receptor activity for a large chemical universe nih.gov. Such initiatives can accelerate SAR studies and drug prioritization for this compound.

Translational Research Programs: Funding opportunities and pilot programs specifically designed for translational research can bridge the gap between preclinical discoveries and clinical trials, supporting studies that test diagnostics, therapeutics, and novel methodologies utmb.educancer.gov. These programs often aim to catalyze larger, extramurally funded studies utmb.edu.

Biomarker Discovery and Validation: Collaborative efforts can focus on establishing high-quality biomarkers for clinical trial eligibility and stratification, as well as investigating disease-monitoring approaches, which are crucial for the successful translation of new therapies cancer.gov.

These collaborative and translational pathways are essential for maximizing the impact of this compound research on human health and well-being.

Q & A

How can researchers formulate a focused and feasible research question for initial Colpormon studies?

A well-structured research question for this compound should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and align with gaps in existing literature. Begin by identifying the compound’s biological mechanisms or unresolved pharmacological effects. For example:

- "How does this compound interact with [specific cellular pathway] in vitro under controlled pH conditions?"

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to operationalize variables. Ensure the question is testable, avoids ambiguity, and specifies measurable outcomes (e.g., enzyme activity, binding affinity). Preliminary literature reviews and pilot studies are critical to refining scope .

Q. What experimental designs are most appropriate for preliminary this compound studies?

Start with dose-response assays and time-course experiments to establish baseline pharmacokinetic profiles. For in vitro studies, use:

- Controlled cell cultures with standardized growth conditions (e.g., CO2 levels, temperature).

- Blinded replicate sampling to minimize bias.

For in vivo models, employ randomized block designs to control for biological variability. Include positive/negative controls (e.g., known agonists/inhibitors) and validate assays using techniques like ELISA or HPLC for reproducibility .

Q. Which statistical methods are essential for analyzing preliminary this compound data?

- Descriptive statistics (mean ± SD, confidence intervals) to summarize central tendencies.

- ANOVA or t-tests for comparing group means (e.g., treatment vs. control).

- Dose-response curve fitting (e.g., Hill equation) to estimate EC50/IC50 values.

Use software like GraphPad Prism or R for analysis. Ensure assumptions (normality, homogeneity of variance) are tested via Shapiro-Wilk or Levene’s tests. Pre-register analysis plans to avoid post hoc bias .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies (e.g., opposing mechanistic outcomes)?

Contradictions often arise from context-dependent effects (e.g., tissue-specific signaling) or methodological variability . To resolve discrepancies:

- Conduct meta-analyses to quantify effect sizes across studies.

- Perform sensitivity analyses on variables like dosage, exposure time, or model systems.

- Use orthogonal validation (e.g., CRISPR knockouts + pharmacological inhibition) to confirm target specificity.

Document all protocols in detail (e.g., buffer composition, cell passage numbers) to enable replication .

Q. What are best practices for validating this compound’s mechanisms in complex biological systems?

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map systemic effects.

- Kinetic modeling : Develop compartmental models to predict drug distribution and target engagement.

- Cross-species validation : Compare outcomes in rodent models and human-derived organoids.

Leverage knockout/transgenic models to isolate pathways and use inhibitor rescue experiments to confirm causality. Publish raw datasets and code in repositories like Zenodo or GitHub for transparency .

Q. What methodological challenges arise in longitudinal this compound studies, and how can they be mitigated?

Longitudinal research faces attrition bias , temporal variability , and compound stability issues . Mitigation strategies include:

- Staggered enrollment to control for seasonal/experimental drift.

- Stability testing : Monitor this compound degradation via mass spectrometry at multiple timepoints.

- Mixed-effects models to account for repeated measures and missing data.

Implement DSMBs (Data Safety Monitoring Boards) for ethical oversight in long-term trials .

Key Methodological Resources

- Experimental Replication : Follow Beilstein Journal of Organic Chemistry guidelines for detailed methods and supporting information .

- Data Contradiction Analysis : Apply Creswell’s framework for minimizing bias in qualitative/quantitative hybrids .

- Ethical Compliance : Use institutional review board (IRB) templates for human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.